REACTION_CXSMILES
|
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:16]([O:15][C:9](=[O:14])[C:10](=[CH:3][N:4]([CH3:5])[CH3:6])[C:11]([CH3:13])=[O:12])[CH3:17] |f:2.3|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
145.68 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type
|
CUSTOM
|
Details
|
with stirring for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated in a water bath
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
WAIT
|
Details
|
to sit at room temperature for approximately 18 hours
|
Duration
|
18 h
|
Type
|
DISTILLATION
|
Details
|
At the conclusion of this period, the mixture was distilled under vacuum, and six fractions
|
Type
|
CUSTOM
|
Details
|
in the range 145°-150° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)C)=CN(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:16]([O:15][C:9](=[O:14])[C:10](=[CH:3][N:4]([CH3:5])[CH3:6])[C:11]([CH3:13])=[O:12])[CH3:17] |f:2.3|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
145.68 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type
|
CUSTOM
|
Details
|
with stirring for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated in a water bath
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
WAIT
|
Details
|
to sit at room temperature for approximately 18 hours
|
Duration
|
18 h
|
Type
|
DISTILLATION
|
Details
|
At the conclusion of this period, the mixture was distilled under vacuum, and six fractions
|
Type
|
CUSTOM
|
Details
|
in the range 145°-150° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)C)=CN(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |